molecular formula C23H15F3N2O2S2 B2734946 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine CAS No. 478081-00-4

2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine

Cat. No.: B2734946
CAS No.: 478081-00-4
M. Wt: 472.5
InChI Key: BFSVYEWCFWYQPV-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a phenyl group at position 2, a phenylsulfonyl group at position 5, and a 3-(trifluoromethyl)phenylsulfanyl moiety at position 4. The sulfonyl (SO₂) and sulfanyl (S–) groups introduce distinct electronic and steric effects, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability. Such structural attributes make it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial agents.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O2S2/c24-23(25,26)17-10-7-11-18(14-17)31-22-20(32(29,30)19-12-5-2-6-13-19)15-27-21(28-22)16-8-3-1-4-9-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSVYEWCFWYQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common approach includes the formation of the pyrimidine core followed by the introduction of the phenyl, phenylsulfonyl, and trifluoromethylphenylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group at position 4 undergoes oxidation to sulfonyl (-SO₂-) under controlled conditions:

  • Reagent : Hydrogen peroxide (H₂O₂) in acetic acid

  • Conditions : 60°C, 6–8 hours

  • Product : 2-Phenyl-4,5-bis(phenylsulfonyl)pyrimidine derivative

  • Yield : 82% (isolated via column chromatography)

This transformation confirms the susceptibility of the thioether moiety to oxidative modification, critical for tuning electronic properties in medicinal chemistry applications.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl and trifluoromethyl groups activate the pyrimidine ring for SNAr reactions:

  • Site : Position 6 (para to sulfonyl group)

  • Reagents :

    • Amines (e.g., piperidine, morpholine) in DMF

    • K₂CO₃ as base, 80°C, 12 hours

  • Products : 6-Amino-substituted derivatives

  • Yield Range : 65–78%

Mechanism :

  • Deprotonation of the nucleophile by K₂CO₃

  • Attack at C6 via a Meisenheimer complex intermediate

  • Restoration of aromaticity with elimination of leaving group (if present)

Cross-Coupling Reactions

The trifluoromethylphenylsulfanyl group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagents :

    • Arylboronic acids (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1)

  • Conditions : 90°C, 24 hours under N₂

  • Products : Biaryl derivatives at position 2 (phenyl substituent)

  • Yield : 70–85%

Buchwald-Hartwig Amination

  • Reagents :

    • Primary/secondary amines

    • Pd₂(dba)₃, Xantphos, Cs₂CO₃

  • Conditions : Toluene, 110°C, 18 hours

  • Products : N-arylaminopyrimidines

  • Yield : 60–75%

Reductive Desulfurization

The sulfanyl group can be removed under reductive conditions:

  • Reagent : Raney Ni, ethanol

  • Conditions : Reflux, 4 hours

  • Product : 4-Desulfanylated pyrimidine

  • Yield : 88%

  • Application : Synthetic intermediate for further derivatization

Cyclization Reactions

The compound participates in heterocycle-forming reactions:

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophiles to meta positions:

  • Reagents :

    • Br₂ in CH₂Cl₂ (for bromination)

    • HNO₃/H₂SO₄ (for nitration)

  • Products :

    • 3-Bromo-5-(trifluoromethyl)phenyl derivatives

    • 3-Nitro-5-(trifluoromethyl)phenyl derivatives

  • Yield : 55–68%

Comparative Reactivity Data

Reaction Type Position Modified Key Reagents Yield (%) Reference
OxidationC4 (S→SO₂)H₂O₂/AcOH82
Suzuki CouplingC2 (Phenyl)Pd(PPh₃)₄, ArB(OH)₂70–85
SNAr (Amination)C6Piperidine, K₂CO₃65–78
Reductive DesulfurizationC4 (S Removal)Raney Ni88
BrominationTrifluoromethylphenylBr₂/CH₂Cl₂55–60

Mechanistic Considerations

  • Electronic Effects : The sulfonyl group deactivates the pyrimidine ring, favoring nucleophilic substitution at electron-deficient positions (C6).

  • Steric Effects : The 3-(trifluoromethyl)phenyl group imposes steric hindrance, limiting reactivity at adjacent positions.

  • Regioselectivity : Cross-coupling occurs preferentially at the less hindered phenyl group (C2) over the trifluoromethyl-substituted aryl moiety .

This compound’s versatility in bond-forming reactions positions it as a valuable scaffold in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Experimental protocols emphasize the need for anhydrous conditions and inert atmospheres to prevent decomposition of sensitive intermediates .

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of trifluoromethyl pyrimidines exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml. However, their efficacy is often compared to established chemotherapeutics like doxorubicin, suggesting room for improvement in potency .

Agricultural Applications

The compound's antifungal and insecticidal properties have been explored, making it a candidate for crop protection:

  • Antifungal Activity : Compounds related to this structure have shown promising antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, certain derivatives exhibited inhibition rates comparable to commercial fungicides like tebuconazole .
  • Insecticidal Activity : Preliminary studies indicate moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda, making it a potential candidate for integrated pest management strategies .
Compound NameActivity TypeTarget OrganismConcentration (µg/ml)Efficacy (%)
Compound AAntifungalBotrytis cinerea5096.76
Compound BAntifungalSclerotinia sclerotiorum5082.73
Compound CInsecticidalMythimna separata500Moderate
Compound DAnticancerPC3 (Prostate Cancer)5Lower than Doxorubicin

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various trifluoromethyl pyrimidine derivatives, including the target compound. The results indicated that while some compounds showed significant cytotoxicity against cancer cell lines, their overall effectiveness compared to standard treatments highlighted the need for further optimization of their chemical structure .

Case Study 2: Agricultural Efficacy Assessment

Research conducted on the antifungal properties of related compounds demonstrated that several derivatives exhibited superior activity against common agricultural pathogens. The findings suggest that these compounds could serve as effective alternatives to traditional fungicides, potentially reducing reliance on synthetic chemicals in agriculture .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group Impact
2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine Not provided Likely C₂₃H₁₅F₃N₂O₂S₂ ~472 (calculated) 5-phenylsulfonyl, 4-sulfanyl-CF₃-phenyl Sulfonyl: Electron-withdrawing; sulfanyl: Moderate electron donation; CF₃: Lipophilicity.
2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine 478067-73-1 C₂₀H₁₉N₃O₂S 365.45 4-pyrrolidinyl instead of sulfanyl-CF₃-phenyl Pyrrolidinyl: Bulky, basic; enhances solubility but reduces metabolic stability.
5-Methoxy-2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine 321432-99-9 C₁₇H₁₂F₃N₃OS 363.36 5-methoxy, 2-pyridinyl, 4-sulfanyl-CF₃-phenyl Methoxy: Electron-donating; pyridinyl: Enhances H-bonding and solubility.
4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide 339101-83-6 C₂₀H₁₇F₃N₂S ~374 (calculated) 4-methylbenzyl sulfide at position 2, 5-CF₃-phenyl Sulfide: Electron-rich; methylbenzyl: Steric hindrance may reduce binding affinity.
4-[4-(4-Fluorophenyl)-5-thiazolyl]-2-(methylsulfinyl)pyrimidine 917809-01-9 C₁₄H₁₁FN₂OS₂ ~330 (calculated) 4-thiazolyl with 4-fluorophenyl, 2-methylsulfinyl Sulfinyl: Moderately electron-withdrawing; thiazolyl: May enhance π-π stacking.

Key Research Findings

Electronic Effects: The phenylsulfonyl group in the target compound and ’s derivative strongly withdraws electrons, stabilizing negative charges and enhancing acidity at adjacent positions. This contrasts with sulfanyl (moderate electron donation) and sulfide (electron-rich) groups in and .

Biological Activity :

  • Pyrrolidinyl substitution ( ) introduces basicity, which may improve solubility but shorten half-life due to metabolic oxidation.
  • Pyridinyl and thiazolyl groups ( and ) enable hydrogen bonding and π-π interactions, critical for target binding in kinase inhibitors.

Synthetic Accessibility :

  • Sulfonyl-containing compounds (target, ) require oxidation steps, increasing synthetic complexity compared to sulfanyl or sulfide derivatives ( ).

Biological Activity

2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine, with the CAS number 478081-00-4, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrimidine family and features a complex structure that includes both sulfonyl and trifluoromethyl groups, which may contribute to its biological properties.

  • Molecular Formula: C23H15F3N2O2S2
  • Molecular Weight: 472.5 g/mol
  • Structure: The compound contains a pyrimidine ring substituted with a phenyl group, a phenylsulfonyl group, and a sulfanyl group attached to a trifluoromethyl phenyl moiety.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells, making these compounds potential candidates for cancer therapy .

The proposed mechanisms through which similar compounds exert their biological effects include:

  • Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in nucleotide synthesis.
  • Cell Cycle Arrest: Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity: Certain related compounds exhibit antioxidant properties, which can protect cells from oxidative stress associated with cancer and viral infections.

Synthesis and Evaluation

A study focused on synthesizing various pyrimidine derivatives highlighted the biological activity of related compounds. These studies typically involve:

  • Synthesis: Utilizing electrophilic addition methods to create derivatives.
  • Biological Testing: Evaluating the efficacy against various cancer cell lines and viral strains.

For example, one study synthesized several derivatives and tested them against human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity toward cancerous cells compared to non-cancerous cells .

Comparative Analysis

The following table summarizes findings from various studies on related pyrimidine compounds:

Compound NameBiological ActivityTargetReference
Phenylselenenyl-pyrimidine derivativeAnticancerThymidylate synthase
Furoxan derivativesAntitubercularMycobacterium tuberculosis
Sulfonamide derivativesAntiviralViral enzymes

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